Losartan Imidazo[1,5-b]isoquinoline Impurity
Description
Properties
IUPAC Name |
3-butyl-1-chloro-8-[2-(2H-tetrazol-5-yl)phenyl]-5,10-dihydroimidazo[1,5-b]isoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN6/c1-2-3-8-20-24-21(23)19-12-16-11-14(9-10-15(16)13-29(19)20)17-6-4-5-7-18(17)22-25-27-28-26-22/h4-7,9-11H,2-3,8,12-13H2,1H3,(H,25,26,27,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSKIKNQMNCWQMT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NC(=C2N1CC3=C(C2)C=C(C=C3)C4=CC=CC=C4C5=NNN=N5)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80675997 | |
| Record name | 3-Butyl-1-chloro-8-[2-(2H-tetrazol-5-yl)phenyl]-5,10-dihydroimidazo[1,5-b]isoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80675997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
404.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
165276-38-0 | |
| Record name | 3-Butyl-1-chloro-8-[2-(2H-tetrazol-5-yl)phenyl]-5,10-dihydroimidazo[1,5-b]isoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80675997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of Losartan Imidazo[1,5-b]isoquinoline Impurity involves several steps. One common synthetic route includes the following steps :
Formation of the Imidazo[1,5-b]isoquinoline Core: This step involves the cyclization of appropriate precursors to form the imidazo[1,5-b]isoquinoline core.
Introduction of the Tetrazole Ring: The tetrazole ring is introduced through a reaction with azide compounds under specific conditions.
Attachment of the Butyl Chain: The butyl chain is attached via alkylation reactions.
Chlorination: The final step involves the chlorination of the compound to introduce the chlorine atom.
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
Losartan Imidazo[1,5-b]isoquinoline Impurity undergoes various chemical reactions, including :
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom in the compound can be substituted with other groups using nucleophilic substitution reactions. Common reagents include sodium azide or potassium cyanide.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Detection and Analysis
One of the primary applications of Losartan Imidazo[1,5-b]isoquinoline Impurity is in the detection of trace metal impurities in pharmaceutical formulations. Recent studies have highlighted the use of colorimetric sensors for detecting palladium and nickel ions in drug samples that include Losartan. The detection limits achieved are significantly lower than the permissible exposure limits set by regulatory bodies like the European Medicines Agency (EMA) and the World Health Organization (WHO) .
Table 1: Detection Limits for Metal Ions
| Metal Ion | Limit of Detection (nM) | Permissible Limit (ppb) |
|---|---|---|
| Palladium | 46.1 - 93.9 | 4.9 - 6.0 |
| Nickel | 9.301 | <10 |
This capability is essential for ensuring the safety and efficacy of antihypertensive medications, as metal impurities can adversely affect patient health.
Role in Drug Formulation
This compound is recognized as an impurity that can influence the pharmacokinetics and pharmacodynamics of Losartan. The presence of such impurities must be meticulously controlled during drug manufacturing to comply with regulatory standards .
Case Study: Impact on Drug Efficacy
A study investigated how the presence of various impurities, including this compound, affected the overall therapeutic efficacy of Losartan. It was found that while certain impurities could enhance specific pharmacological effects, they could also lead to increased side effects or reduced effectiveness when present above certain thresholds . This underscores the importance of rigorous analytical testing during drug development.
Potential Therapeutic Roles
Emerging research suggests that compounds related to Losartan Imidazo[1,5-b]isoquinoline might possess intrinsic biological activities beyond their role as impurities. For instance, derivatives of imidazo[1,5-b]isoquinolines have been studied for their potential anti-cancer properties due to their ability to interact with various biological targets .
Table 2: Therapeutic Potential of Related Compounds
| Compound Type | Potential Activity |
|---|---|
| Imidazo[1,5-b]isoquinolines | Anti-cancer properties |
| Isoquinolino derivatives | Neuroprotective effects |
Mechanism of Action
The mechanism of action of Losartan Imidazo[1,5-b]isoquinoline Impurity involves its interaction with specific molecular targets and pathways . The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare Losartan Imidazo[1,5-b]isoquinoline Impurity with structurally or functionally related impurities and intermediates:
Key Structural and Functional Differences
Core Scaffold: Losartan Imidazo[1,5-b]isoquinoline has a fused imidazole-isoquinoline system, distinct from imidazo[4,5-c]quinoline in Imiquimod impurities. The ring fusion position affects polarity and chromatographic retention . Brominated analogs (e.g., 8-Bromo-3-butyl-1-chloro-5,10-dihydroimidazo[1,5-b]isoquinoline) exhibit higher molecular weights and altered UV absorption due to bromine .
Substituents :
- The butyl and chloro groups in Losartan impurities enhance hydrophobicity compared to acetylated or aldehyde-adduct derivatives (e.g., O-Acetyl Losartan), which are more polar .
- Imiquimod-related compounds lack the biphenyltetrazole moiety present in Losartan impurities, resulting in distinct mass spectral fragmentation patterns .
Synthetic Pathways: Losartan Imidazo[1,5-b]isoquinoline forms via unintended cyclization of intermediates during imidazole ring closure, whereas O-Acetyl Losartan arises from incomplete deprotection of hydroxyl groups . Imiquimod impurities (e.g., Related Compound A) stem from incomplete substitution or oxidation during quinoline synthesis .
Analytical Challenges: Losartan Imidazo[1,5-b]isoquinoline requires high-resolution LC-MS for differentiation from isomeric impurities (e.g., Losartan Isomer Impurity, CAS: 860644-28-6) due to similar retention times . Brominated intermediates are identified via isotopic peak patterns in mass spectrometry .
Research Findings and Regulatory Considerations
- Stability Studies: Losartan Imidazo[1,5-b]isoquinoline shows moderate stability under acidic conditions but degrades in UV light, necessitating dark storage .
- Regulatory Limits: The impurity is capped at 0.15% in the final drug product, aligning with ICH guidelines for genotoxic and non-genotoxic impurities .
Biological Activity
Losartan imidazo[1,5-b]isoquinoline impurity is a compound associated with the pharmaceutical agent losartan, which is primarily used as an antihypertensive medication. This impurity has garnered attention due to its potential biological activities and implications in drug formulation and safety. This article explores the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Overview of Losartan and Its Impurities
Losartan is an angiotensin II receptor blocker (ARB) that inhibits the effects of angiotensin II, a peptide that causes vasoconstriction and increases blood pressure. The primary mechanism of action involves selective blockade of the AT1 receptor, which leads to vasodilation and reduced blood pressure without affecting other hormone receptors or ion channels involved in cardiovascular regulation . However, impurities like losartan imidazo[1,5-b]isoquinoline can arise during the synthesis of losartan and may influence its pharmacological profile.
The biological activity of this compound is not fully elucidated; however, it is hypothesized to share some pharmacological characteristics with losartan. Given that losartan itself acts on the renin-angiotensin system, it is plausible that its impurities might also interact with similar pathways. Research indicates that losartan and its metabolites can block various actions of angiotensin II, including smooth muscle cell proliferation and aldosterone release .
Data Table: Comparison of Biological Activities
| Parameter | Losartan | This compound |
|---|---|---|
| Mechanism of Action | AT1 receptor antagonist | Hypothesized to interact similarly |
| Primary Metabolism | CYP2C9, CYP3A4 | Unknown |
| Clinical Use | Antihypertensive | Research standard for impurity characterization |
| Safety Profile | Generally well-tolerated | Unknown; requires further evaluation |
Case Study 1: Impurity Characterization
A study published in a pharmaceutical journal evaluated the characterization of various losartan impurities, including imidazo[1,5-b]isoquinoline. The researchers utilized high-performance liquid chromatography (HPLC) combined with mass spectrometry to identify and quantify impurities in commercial losartan formulations. The findings indicated that the presence of such impurities could potentially affect the therapeutic efficacy and safety profile of losartan products .
Case Study 2: Safety Evaluation
Another significant study focused on the safety evaluation of ARBs, including losartan. It highlighted concerns regarding nitrosamine impurities but did not specifically address imidazo[1,5-b]isoquinoline. However, it underscored the importance of rigorous testing for all impurities to ensure patient safety and drug efficacy. The FDA has emphasized monitoring these compounds during drug production to mitigate health risks associated with long-term exposure .
Q & A
Q. How is Losartan Imidazo[1,5-b]isoquinoline Impurity (CAS 165276-38-0) structurally identified and characterized in drug substance analysis?
Methodological Answer :
- Structural Elucidation : Use high-resolution NMR (¹H, ¹³C, DEPT) to confirm the fused imidazo-isoquinoline scaffold and substituent positions. For example, 2D NMR (COSY, HSQC) resolves overlapping signals caused by aromatic protons and heterocyclic carbons .
- Purity Assessment : Employ HPLC-UV/DAD with a C18 column (e.g., 5 µm, 250 × 4.6 mm) and gradient elution (0.1% TFA in water/acetonitrile) to separate the impurity from Losartan and other related substances. Retention time and spectral matching against reference standards (e.g., TRC L470540) are critical .
- Mass Confirmation : High-resolution mass spectrometry (HRMS) in positive-ion mode confirms the molecular ion ([M+H]⁺) at m/z 437.12 (calculated for C₂₃H₂₂ClN₄O) .
Q. What synthetic pathways are used to generate this compound for reference standard preparation?
Methodological Answer :
- Intermediate-Based Synthesis : Start with N-(4-Bromobenzyl)-2-butyl-4-chloro-1H-imidazole-5-carboxylic acid (CAS 1246817-41-3). Cyclization under acidic conditions (e.g., HCl/EtOH, reflux) forms the imidazo[1,5-b]isoquinoline core. Subsequent deprotection and purification via flash chromatography (hexane/ethyl acetate) yield the impurity .
- Key Steps :
- Bromination at the 8-position using NBS (N-bromosuccinimide) in DCM.
- Oxidative closure of the isoquinoline ring with MnO₂ .
Q. What chromatographic conditions are optimal for detecting this impurity in Losartan drug products?
Methodological Answer :
-
HPLC Parameters :
Column Mobile Phase Flow Rate Detection C18 0.1% H₃PO₄ (A), Acetonitrile (B) 1.0 mL/min UV 254 nm - Gradient: 20% B to 80% B over 25 minutes.
- Validation per ICH Q2(R2): Linearity (0.1–1.0 µg/mL, R² > 0.995), LOD 0.03 µg/mL, LOQ 0.1 µg/mL .
Advanced Research Questions
Q. How can researchers validate analytical methods for quantifying this impurity in the presence of structurally similar degradation products?
Methodological Answer :
- Forced Degradation : Stress Losartan under acidic (1M HCl, 70°C), basic (1M NaOH, 70°C), oxidative (3% H₂O₂), and photolytic (ICH Q1B) conditions. Use LC-MS to differentiate the target impurity from degradation byproducts (e.g., hydroxylated or dimerized species) .
- Spiking Studies : Spike drug substance with 0.5% w/w impurity and demonstrate recovery (98–102%) and specificity via peak purity index (>990) in diode-array detection .
Q. What mechanistic insights explain the formation of Imidazo[1,5-b]isoquinoline Impurity during Losartan synthesis?
Methodological Answer :
- Pathway Hypothesis : The impurity arises from unintended cyclization of a Losartan intermediate (e.g., N-trityl Losartan-d3 carboxylic acid) under high-temperature conditions. Density functional theory (DFT) calculations predict a favorable activation energy (ΔG‡ ~25 kcal/mol) for the ring-closing step .
- Experimental Validation :
Q. How can contradictory data on impurity quantification across laboratories be resolved?
Methodological Answer :
Q. What bioanalytical strategies assess the impurity’s potential pharmacological activity or toxicity?
Methodological Answer :
- DNA Interaction Studies : Perform agarose gel electrophoresis with pUC19 plasmid DNA. A concentration-dependent relaxation of supercoiled DNA (≥50 µM impurity) suggests intercalation or alkylation activity .
- CYP450 Inhibition Assay : Test impurity (1–100 µM) against human liver microsomes. IC₅₀ values >10 µM indicate low risk of drug-drug interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
